molecular formula C17H26O12 B1155686 6beta-Hydroxyipolamiide CAS No. 87797-84-0

6beta-Hydroxyipolamiide

Cat. No.: B1155686
CAS No.: 87797-84-0
M. Wt: 422.4 g/mol
InChI Key:
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Description

6beta-Hydroxyipolamiide is a naturally occurring iridoid glucoside found in the herbs of Stachytarpheta mutabilis, a plant belonging to the Verbenaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Safety and Hazards

When handling 6beta-Hydroxyipolamiide, it is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

6beta-Hydroxyipolamiide plays a significant role in biochemical reactions, primarily through its inhibitory activity on the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound can potentially regulate blood sugar levels, making it a candidate for antidiabetic therapies . The compound interacts with the active site of alpha-glucosidase, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on alpha-glucosidase can lead to reduced glucose absorption in intestinal cells, thereby impacting overall glucose metabolism . Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition is achieved through competitive binding, where this compound competes with the enzyme’s natural substrate for the active site . Furthermore, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, and degradation can occur over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as alpha-glucosidase, influencing metabolic flux and metabolite levels . By inhibiting alpha-glucosidase, this compound can modulate the breakdown of carbohydrates, thereby affecting glucose levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Currently, there is limited information on the synthetic routes for 6beta-Hydroxyipolamiide. As a natural product, it is typically extracted from plant sources. The extraction process involves several steps, including:

Industrial Production Methods

Industrial production of this compound is not well-documented. the extraction and purification methods used in research laboratories can be scaled up for industrial purposes, involving large-scale solvent extraction and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxyipolamiide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted iridoid glucosides.

Comparison with Similar Compounds

Similar Compounds

    6beta-Hydroxyipolamiide: An iridoid glucoside with unique hydroxylation at the beta position.

    Ipomoeassin F: Another iridoid glucoside with similar structural features but different biological activities.

    Loganin: A well-known iridoid glucoside with distinct pharmacological properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its potential biological activities, particularly its alpha-glucosidase inhibitory activity . This sets it apart from other iridoid glucosides, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJSAASNMDKLI-NZHINYMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxyipolamiide
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6beta-Hydroxyipolamiide
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6beta-Hydroxyipolamiide
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6beta-Hydroxyipolamiide
Reactant of Route 5
6beta-Hydroxyipolamiide
Reactant of Route 6
6beta-Hydroxyipolamiide

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